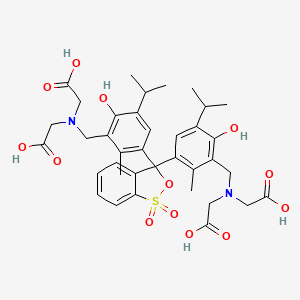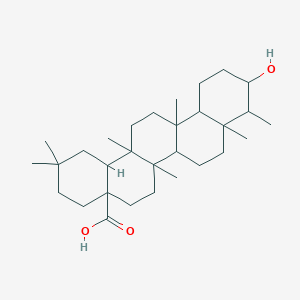
2,3-di(thiophen-3-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-di(thiophen-3-yl)thiophene is a heterocyclic compound that features a thiophene ring substituted at the 2 and 3 positions with thiophene groups. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-di(thiophen-3-yl)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-di(thiophen-3-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2,3-di(thiophen-3-yl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Thiophene-based compounds are being explored for their anti-inflammatory and analgesic properties.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2,3-di(thiophen-3-yl)thiophene depends on its specific application. In organic electronics, the compound’s high π-electron density and planar structure facilitate efficient charge transport and electron mobility . In medicinal applications, the compound interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation, making it suitable for organic electronics.
Thiophene-2-carboxaldehyde: Used as an intermediate in the synthesis of various thiophene derivatives.
2,5-Dimethylthiophene: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2,3-di(thiophen-3-yl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high charge mobility and efficient electron transport, such as in organic semiconductors and OLEDs .
Properties
Molecular Formula |
C12H8S3 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3-di(thiophen-3-yl)thiophene |
InChI |
InChI=1S/C12H8S3/c1-4-13-7-9(1)11-3-6-15-12(11)10-2-5-14-8-10/h1-8H |
InChI Key |
NVKLSOLRWOMZLC-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C2=C(SC=C2)C3=CSC=C3 |
Canonical SMILES |
C1=CSC=C1C2=C(SC=C2)C3=CSC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-[[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1221807.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-phenylmethyl]-4-methylpiperidine](/img/structure/B1221808.png)
![N-[(2-methoxyphenyl)methyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1221810.png)
![2-[2-hydroxy-6,7-dimethoxy-4-(4-morpholinyl)-1-naphthalenyl]-N-phenylacetamide](/img/structure/B1221813.png)

![N-[4-(4-hydroxy-1-piperidinyl)but-2-ynyl]-N-methylacetamide](/img/structure/B1221817.png)






